molecular formula C12H20BClO3Si B2460340 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid CAS No. 2096337-83-4

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid

Cat. No.: B2460340
CAS No.: 2096337-83-4
M. Wt: 286.63
InChI Key: IQHGPJCKOCCBEG-UHFFFAOYSA-N
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Description

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid is a boronic acid derivative with the molecular formula C12H20BClO3Si and a molecular weight of 286.63 g/mol . This compound is characterized by the presence of a tert-butyldimethylsilyloxy group and a chlorophenyl group attached to the boronic acid moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid typically involves the reaction of 4-chlorophenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base. The reaction proceeds as follows:

4-chlorophenylboronic acid+tert-butyldimethylsilyl chloride3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid+HCl\text{4-chlorophenylboronic acid} + \text{tert-butyldimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chlorophenylboronic acid+tert-butyldimethylsilyl chloride→3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid+HCl

The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid is unique due to the presence of both the tert-butyldimethylsilyloxy group and the chlorophenyl group, which confer specific steric and electronic properties. These properties make it particularly useful in certain organic synthesis and coupling reactions .

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHGPJCKOCCBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BClO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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